molecular formula C8H3F3N2O2 B8392613 5,6,7-Trifluoro-1,4-dihydro-2,3-quinoxalinedione

5,6,7-Trifluoro-1,4-dihydro-2,3-quinoxalinedione

Cat. No.: B8392613
M. Wt: 216.12 g/mol
InChI Key: ZEMSHUHCENENAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7-Trifluoro-1,4-dihydro-2,3-quinoxalinedione is a useful research compound. Its molecular formula is C8H3F3N2O2 and its molecular weight is 216.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H3F3N2O2

Molecular Weight

216.12 g/mol

IUPAC Name

5,6,7-trifluoro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C8H3F3N2O2/c9-2-1-3-6(5(11)4(2)10)13-8(15)7(14)12-3/h1H,(H,12,14)(H,13,15)

InChI Key

ZEMSHUHCENENAK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)NC(=O)C(=O)N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a brown solution of 3,4,5-trifluoro-1,2-phenylenediamine (285 mg, 1.75 mmol) in aqueous 2N HCl (10 mL) is added oxalic acid (221 mg, 1.75 mmol). The brown mixture is brought to reflux and stirred under N2 overnight. The mixture is filtered to yield 139 mg (37%) of crude title compound. An analytical sample is prepared by dissolving 42 mg of this brown powder in 2.5 mL boiling ethanol. Upon cooling, brown rod-like crystals were formed which are filtered and dried in vacuo to yield 15 mg (36%) of pure title compound: 1H NMR (DMSO-d6), 6.91 (m, 1H), 12.02 (s, 1H), 12.19 (s, 1H); analysis calculated for C8H3F3N2O2 : C, 44.46; H, 1.40; N, 12.96. Found: C, 44.42; H, 1.16; N, 12.76.
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
221 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
brown powder
Quantity
42 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a brown solution of 3,4,5-trifluoro-1,2-phenylenediamine (285 mg, 1.75 mmol) in aqueous 2N HCl (10 mL) is added oxalic acid (221 mg, 1,75 mmol). The brown mixture is brought to reflux and stirred under N2 overnight. The mixture is filtered to yield 139 mg (37%) of crude title compound. An analytical sample is prepared by dissolving 42 mg of this brown powder in 2.5 mL-boiling ethanol. Upon cooling, brown, rod-like, crystals are formed, which are filtered and dried in vacuo to-yield 15 mg (36%) of pure title compound: 1H NMR (DMSO-d6), 6.91 (m, 1H), 12.02 (s, 1H), 12.19 (s, 1H); analysis calculated for C8H3F3N2O2 : C, 44.46; H, 1.40; N, 12.96. Found: C, 44.42; H, 1.16; N, 12.76.
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
221 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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